molecular formula C20H22N6O B5971774 1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine

1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine

Cat. No. B5971774
M. Wt: 362.4 g/mol
InChI Key: GFUIHSDMNJEKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine, also known as VUF6002, is a compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine is not fully understood, but it is believed to act as a selective antagonist of the adenosine A3 receptor. This receptor is involved in various physiological processes, including inflammation, cell proliferation, and apoptosis. By blocking this receptor, 1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine may have anti-inflammatory and anti-cancer effects, as well as improve insulin sensitivity and cognitive function.
Biochemical and Physiological Effects
1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine has been found to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, improving insulin sensitivity, and enhancing cognitive function. These effects are likely due to the compound's ability to block the adenosine A3 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine in lab experiments is its potential therapeutic uses in the treatment of various diseases. Another advantage is that the compound is relatively easy to synthesize. However, one limitation is that the mechanism of action of 1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine is not fully understood, which makes it difficult to determine its precise effects.

Future Directions

There are several future directions for research on 1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine. One direction is to further investigate the compound's mechanism of action and how it affects various physiological processes. Another direction is to explore the potential therapeutic uses of 1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, future research could focus on optimizing the synthesis method of 1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine to improve its efficacy and reduce its cost.

Synthesis Methods

The synthesis of 1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine involves several steps, including the reaction of 2-chloropyrimidine with 4-(2-pyrimidinyloxy)benzylamine to form 1-(2-pyrimidinyl)-N-(4-(2-pyrimidinyloxy)benzyl)pyrimidin-2-amine. This intermediate is then reacted with piperidine to yield 1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine.

Scientific Research Applications

1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine has been found to have potential therapeutic uses in the treatment of various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes research, 1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine has been found to improve insulin sensitivity and reduce glucose levels in animal models. In neurological disorder research, 1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

1-pyrimidin-2-yl-N-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-4-17(15-26(13-1)19-21-9-2-10-22-19)25-14-16-5-7-18(8-6-16)27-20-23-11-3-12-24-20/h2-3,5-12,17,25H,1,4,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUIHSDMNJEKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NCC3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine

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